3-[(6-AMINO-3-PYRIDAZINYL)METHYL]BENZOIC ACID METHYL ESTER

Catalog No.
S684291
CAS No.
874338-90-6
M.F
C13H13N3O2
M. Wt
243.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(6-AMINO-3-PYRIDAZINYL)METHYL]BENZOIC ACID METH...

CAS Number

874338-90-6

Product Name

3-[(6-AMINO-3-PYRIDAZINYL)METHYL]BENZOIC ACID METHYL ESTER

IUPAC Name

methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C13H13N3O2/c1-18-13(17)10-4-2-3-9(7-10)8-11-5-6-12(14)16-15-11/h2-7H,8H2,1H3,(H2,14,16)

InChI Key

FHLKSWUAONZQMA-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC(=C1)CC2=NN=C(C=C2)N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CC2=NN=C(C=C2)N

3-[(6-Amino-3-pyridazinyl)methyl]benzoic acid methyl ester is a chemical compound characterized by its unique structure, which combines a benzoic acid moiety with a pyridazine ring. Its molecular formula is C11H12N4O2\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}_2 and it has a molecular weight of approximately 232.24 g/mol. The compound features an amino group attached to a pyridazine ring, which is further connected to a benzoic acid methyl ester group, making it a potential candidate for various biological applications due to its structural properties .

Typical of carboxylic acid derivatives, including:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrolysis: Breaking down into benzoic acid and 6-amino-3-pyridazine methanol upon reaction with water.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, potentially leading to the formation of new compounds.

Specific reaction pathways and thermodynamic data are available from sources like the NIST Chemistry WebBook, which provides insights into the enthalpy and free energy changes associated with these reactions .

Research indicates that 3-[(6-amino-3-pyridazinyl)methyl]benzoic acid methyl ester exhibits notable biological activities. It has been studied for its potential anti-inflammatory and analgesic effects. The presence of the amino group on the pyridazine ring enhances its interaction with biological targets, potentially influencing pathways related to pain and inflammation . Additionally, preliminary studies suggest that it may exhibit antimicrobial properties, although further research is needed to fully elucidate its efficacy and mechanisms of action.

The synthesis of 3-[(6-amino-3-pyridazinyl)methyl]benzoic acid methyl ester typically involves several key steps:

  • Formation of Pyridazine Ring: Starting from suitable precursors such as hydrazine derivatives and appropriate carbonyl compounds.
  • Methylation: The introduction of the methyl ester group can be achieved through the reaction of benzoic acid with methanol in the presence of an acid catalyst.
  • Coupling Reaction: The final step involves coupling the pyridazine derivative with the benzoic acid methyl ester, often facilitated by coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) .

The compound has potential applications in medicinal chemistry and pharmaceuticals. Its unique structure allows for exploration in:

  • Drug Development: As a lead compound for developing new anti-inflammatory or antimicrobial agents.
  • Biological Probes: For studying specific biological pathways due to its ability to interact with various biological targets.
  • Agricultural Chemistry: Potential use in developing herbicides or pesticides based on its biological activity.

Interaction studies focus on understanding how 3-[(6-amino-3-pyridazinyl)methyl]benzoic acid methyl ester interacts with biological macromolecules. Preliminary studies suggest that it may bind effectively to proteins involved in inflammatory responses, which could explain its observed biological activities . Advanced techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are utilized to characterize these interactions further.

Several compounds share structural similarities with 3-[(6-amino-3-pyridazinyl)methyl]benzoic acid methyl ester. These include:

  • Benzoic Acid, 3-Amino-, Methyl Ester: Lacks the pyridazine moiety but shares the benzoic acid structure.
  • 4-Aminobenzoic Acid Methyl Ester: Similar in terms of being an amino-substituted benzoate but differs in substitution pattern.
  • 2-Amino-5-pyridinecarboxylic Acid Methyl Ester: Contains a pyridine ring instead of a pyridazine ring.
Compound NameStructure FeaturesUnique Aspects
3-Aminobenzoic Acid Methyl EsterBenzoic acid derivativeNo pyridazine ring
4-Aminobenzoic Acid Methyl EsterSubstituted at para positionDifferent substitution pattern
2-Amino-5-pyridinecarboxylic Acid Methyl EsterPyridine instead of pyridazineDifferent ring structure

The uniqueness of 3-[(6-amino-3-pyridazinyl)methyl]benzoic acid methyl ester lies in its specific combination of both the amino group and the pyridazine structure, which may confer distinct biological properties not found in other similar compounds .

XLogP3

1.3

Wikipedia

3-[(6-Amino-3-pyridazinyl)methyl]benzoic acid methyl ester

Dates

Last modified: 04-15-2024

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